![molecular formula C13H14ClN3O B1452265 2-Chlor-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-on CAS No. 1013916-37-4](/img/structure/B1452265.png)
2-Chlor-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-on
Übersicht
Beschreibung
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.72 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung hat vielversprechende Ergebnisse im Kampf gegen Krebs gezeigt, insbesondere gegen Brustkrebs. In-vitro-Studien haben gezeigt, dass bestimmte Derivate, wie z. B. die Verbindungen 6e und 6f, eine signifikante Aktivität gegen die MCF-7-Zelllinie aufweisen, die ein Modell für Brustkrebs darstellt . Dies deutet darauf hin, dass diese Verbindungen möglicherweise zu therapeutischen Wirkstoffen für die Behandlung von Brustkrebs entwickelt werden könnten.
Antibakterielle Eigenschaften
Derivate dieser Verbindung haben auch eine starke antibakterielle Aktivität gezeigt. Insbesondere die Verbindungen 6f und 6d haben starke Wirkungen gegen Bakterienstämme wie S. pneumoniae, B. cerus und S. aureus gezeigt. Dies deutet auf ein Potenzial für diese Verbindungen hin, bei der Entwicklung neuer Antibiotika eingesetzt zu werden.
Antioxidatives Potenzial
Die antioxidative Kapazität dieser Verbindungen wurde mit der DPPH-Assay-Methode bewertet. Insbesondere Verbindung 7a zeigte ein hohes Potenzial für antioxidative Aktivität mit einem Wert von 52,21 µg/mL . Antioxidantien sind entscheidend für den Schutz des Körpers vor oxidativem Stress, der zu verschiedenen chronischen Krankheiten führen kann.
Kinase-Inhibition
Fusionierte Pyrimidinkerne sind in Kinase-Inhibitor-Gerüsten üblich, die bei der Behandlung von Krankheiten wichtig sind, bei denen die Kinasefunktion dereguliert ist, wie z. B. Krebs. Die Derivate der Verbindung könnten als neuartige Kinase-Inhibitoren dienen und das Spektrum der Behandlungsmöglichkeiten für solche Erkrankungen erweitern .
Molekular-Docking-Studien
Molekular-Docking-Studien haben gezeigt, dass diese Verbindungen gut an die aktive Stelle von ER-alpha binden, mit Bindungsenergien im Bereich von -7,12 kcal/mol bis -1,21 kcal/mol . Dies deutet darauf hin, dass sie bei der gezielten Ansteuerung von Östrogenrezeptoren wirksam sein könnten, die eine wichtige Rolle bei der Entwicklung bestimmter Arten von Brustkrebs spielen.
Molekulardynamik und -simulation
Molekulardynamik und -simulation wurden für die am besten mit der aktiven Stelle eines Proteins wechselwirkende Verbindung durchgeführt, um ihre Stabilität und ihr Verhalten auf der Nanoskala zu untersuchen . Dies ist entscheidend, um zu verstehen, wie sich diese Verbindungen in einem biologischen Kontext verhalten könnten und um ihre Eigenschaften für die therapeutische Anwendung zu optimieren.
Eigenschaften
IUPAC Name |
2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-6-11(18)17(9-4-2-3-5-9)12-10(8)7-15-13(14)16-12/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKNQSYIDZUXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658035 | |
| Record name | 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013916-37-4 | |
| Record name | 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013916-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


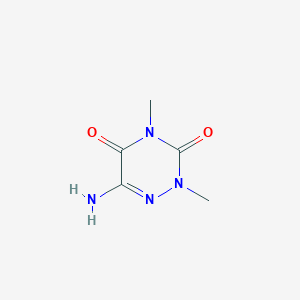



![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)


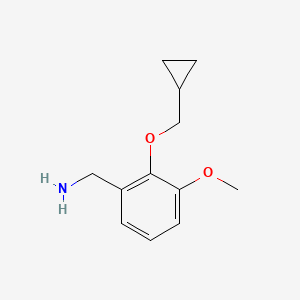
![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)
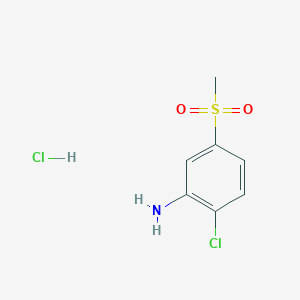
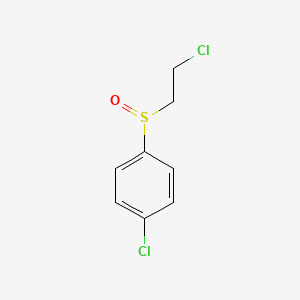
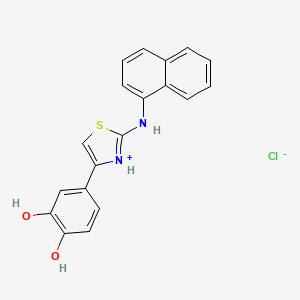
![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)

